REACTION_CXSMILES
|
CC1C=CC=[C:4]([CH3:8])[C:3]=1[N:9]([C:16]([CH2:18][C:19]1[CH:24]=[CH:23][CH:22]=[CH:21][CH:20]=1)=O)[C@@H:10]([C:12]([O:14]C)=O)C.C[C@@H](NC([C@@H](NC(O)=O)C(C)C)=O)C1S[C:30]2[CH:32]=C(F)C=[CH:35][C:29]=2N=1.ClCl.[CH:50](=O)C=CC1C=CC=CC=1.CCCCNC(OCC#CI)=O.CC1ONC(=O)C=1.CC1C(C(C2C(C)=C(Br)C=CC=2OC)=O)=C(OC)C(OC)=C(OC)C=1>[Cl-].[Cd+2].[Cl-].C(=O)([O-])[O-].[NH4+].[Cu+].C([O-])(=O)CCCCCCC/C=C\CCCCCCCC.[Cu+2].C([O-])(=O)CCCCCCC/C=C\CCCCCCCC.[Hg]>[CH3:35][CH2:29][CH2:30][CH2:32][CH2:20][CH2:21][CH2:22][CH2:23][CH2:24][CH2:19][CH2:18][CH2:16][N:9]1[CH2:3][CH:4]([CH3:8])[O:14][CH:12]([CH3:50])[CH2:10]1 |f:7.8.9,10.11.12,13.14.15|
|
Name
|
arsenates
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
catalyst
|
Smiles
|
[Cl-].[Cd+2].[Cl-]
|
Name
|
copper ammoniumcarbonate
|
Quantity
|
0 (± 1) mol
|
Type
|
catalyst
|
Smiles
|
C([O-])([O-])=O.[NH4+].[Cu+]
|
Name
|
copper oleate
|
Quantity
|
0 (± 1) mol
|
Type
|
catalyst
|
Smiles
|
C(CCCCCCC\C=C/CCCCCCCC)(=O)[O-].[Cu+2].C(CCCCCCC\C=C/CCCCCCCC)(=O)[O-]
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
catalyst
|
Smiles
|
[Hg]
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
CC1=C(C(=CC=C1)C)N([C@H](C)C(=O)OC)C(=O)CC2=CC=CC=C2
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C[C@H](C1=NC2=C(S1)C=C(C=C2)F)NC(=O)[C@H](C(C)C)NC(=O)O
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
ClCl
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C(C=CC1=CC=CC=C1)=O
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
CCCCNC(=O)OCC#CI
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
CC1=CC(=O)NO1
|
Name
|
manganous dimethyldithiocarbamate
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
CC1=CC(=C(C(=C1C(=O)C=2C(=C(C=CC2OC)Br)C)OC)OC)OC
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
EXTRACTION
|
Details
|
neem oil (hydrophobic extract) (CAS 8002-65-1)
|
Name
|
|
Type
|
|
Smiles
|
CCCCCCCCCCCCN1CC(OC(C1)C)C
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |